4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid
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Overview
Description
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is a naphthalenesulfonic acid that is naphthalene-1-sulfonic acid carrying additional hydroxy and (2-methoxyphenyl)diazenyl substituents at positions 4 and 3 respectively. The sodium salt is the biological stain 'acid red 4'. It is a naphthalenesulfonic acid, a member of azobenzenes, a member of naphthols and an aromatic ether. It is a conjugate acid of a 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate.
Scientific Research Applications
Dye Synthesis and Textile Application
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is utilized in the synthesis of various dyes. For instance, derivatives of 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a related compound, have been developed for dyeing and printing textiles in fast shades. These dyes, characterized by their absorption spectra, are applied to fabrics like wool and silk, with research focusing on the optimization of dye exhaustion parameters such as pH, time, and temperature (Iyun, Egbe, & Kantiok, 2020).
Azo Dye Properties and Tautomers
The compound has been studied for its role in azo dyes, particularly concerning the properties and stability of different tautomers. A study focusing on a similar compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalene sulfonic acid, explored the geometries and energies of its ground and transition states, which are crucial for understanding dye stability and color properties (Tauro & Coutinho, 2000).
Anti-Microbial Applications
Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown potential in anti-microbial applications. Studies have synthesized and tested these derivatives for their efficacy against various microbes, indicating their potential for developing new antimicrobial agents (Kumar et al., 2012).
Fluorescence and Biological Activity
Research has also been conducted on the fluorescence properties and biological activities of compounds derived from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, showing that these compounds can act as strong fluorescent emitters and have biological activity, potentially opening avenues for their use in bioanalytical applications (Hasan, 2017).
Enhanced Solubility and Optics in Molecular Complexes
The compound has been involved in the formation of molecular complexes that show enhanced solubility and improved optical behavior. These properties are crucial for developing new materials with specialized applications in fields such as photonics and electronics (Ahmad, Ganie, & Dar, 2020).
Properties
Molecular Formula |
C17H14N2O5S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
JRLHFEXLBNGRJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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